molecular formula C7H8F3NO B13945595 Ethanone, 1-(2-amino-1-cyclopenten-1-yl)-2,2,2-trifluoro-

Ethanone, 1-(2-amino-1-cyclopenten-1-yl)-2,2,2-trifluoro-

Cat. No.: B13945595
M. Wt: 179.14 g/mol
InChI Key: WZQPTLSTJPCKCG-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-amino-1-cyclopenten-1-yl)-2,2,2-trifluoro- is a synthetic organic compound characterized by the presence of a trifluoromethyl group, an amino group, and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-amino-1-cyclopenten-1-yl)-2,2,2-trifluoro- typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-amino-1-cyclopenten-1-yl)-2,2,2-trifluoro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, Ethanone, 1-(2-amino-1-cyclopenten-1-yl)-2,2,2-trifluoro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can serve as a probe for investigating biochemical processes.

Medicine

In medicinal chemistry, Ethanone, 1-(2-amino-1-cyclopenten-1-yl)-2,2,2-trifluoro- is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-amino-1-cyclopenten-1-yl)-2,2,2-trifluoro- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(2-amino-1-cyclopenten-1-yl)-2,2,2-trifluoro- can be compared with other trifluoromethyl-containing compounds such as trifluoroacetone and trifluoromethylbenzene.
  • Cyclopentene derivatives like cyclopentenone and cyclopentadiene also share structural similarities.

Uniqueness

The uniqueness of Ethanone, 1-(2-amino-1-cyclopenten-1-yl)-2,2,2-trifluoro- lies in its combination of a trifluoromethyl group with a cyclopentene ring and an amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-aminocyclopenten-1-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO/c8-7(9,10)6(12)4-2-1-3-5(4)11/h1-3,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQPTLSTJPCKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)N)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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